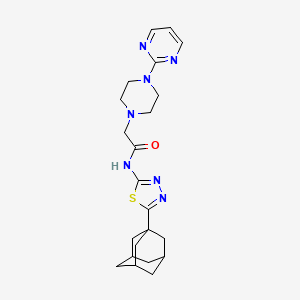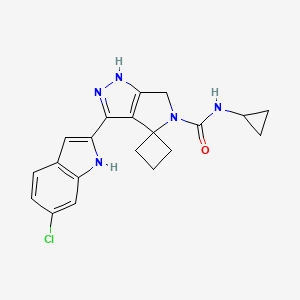
Pip5K1C-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pip5K1C-IN-1 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer, chronic pain, and viral infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pip5K1C-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to enhance the compound’s inhibitory activity. Common reactions include alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Pip5K1C-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs, which may exhibit different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against PIP5K1C.
科学的研究の応用
Pip5K1C-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PIP5K1C in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of PIP5K1C inhibition on cell signaling, migration, and endocytosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, chronic pain, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PIP5K1C.
作用機序
Pip5K1C-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes. By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cell signaling, reduced cell migration, and impaired endocytosis .
類似化合物との比較
Similar Compounds
Compound 30 and Compound 33: Newly discovered PIP5K1C inhibitors that exhibit high kinase selectivity and low clearance rates in mice.
Uniqueness
Pip5K1C-IN-1 is unique due to its specific inhibitory action on PIP5K1C, making it a valuable tool in studying the enzyme’s role in cellular processes and its potential as a therapeutic target. Its effectiveness in various biological assays and potential therapeutic applications further distinguish it from other similar compounds.
特性
分子式 |
C20H20ClN5O |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25) |
InChIキー |
LLAWYVWENAOOFO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
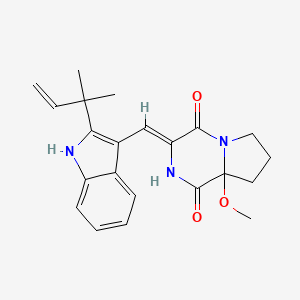
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
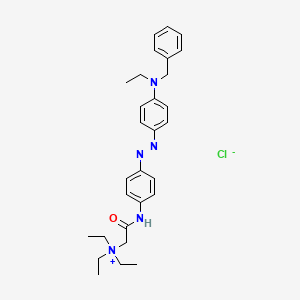
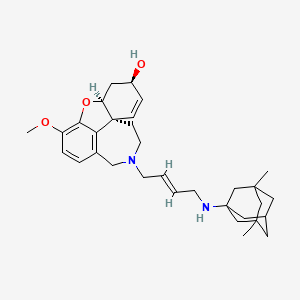
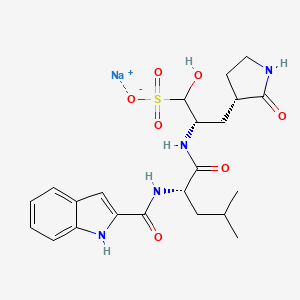
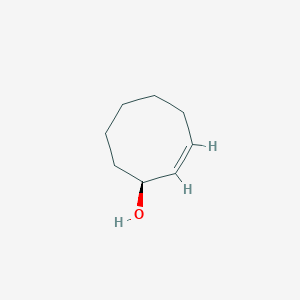
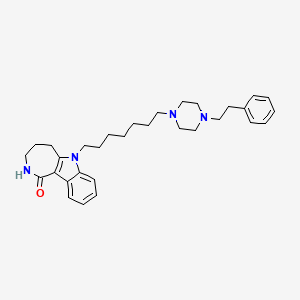
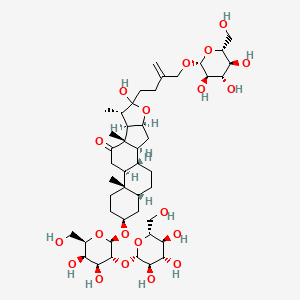
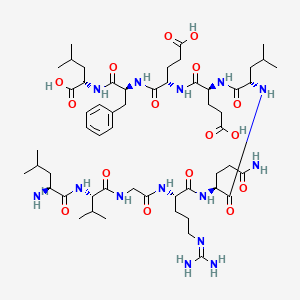
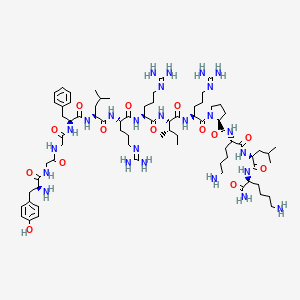
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
